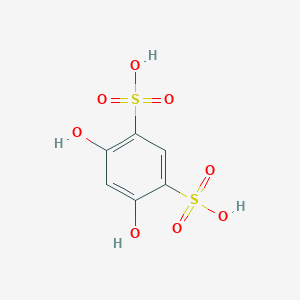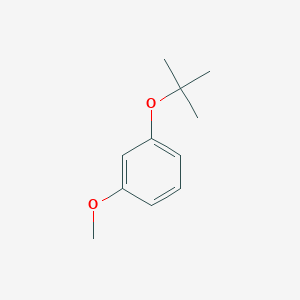
1-(1,1-Dimethylethoxy)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dimethylethoxy)-3-methoxybenzene, also known as DME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a colorless liquid that is soluble in organic solvents and has a characteristic odor. It has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dimethylethoxy)-3-methoxybenzene is not fully understood, but it is believed to act as a methylating agent, which can modify the structure and function of biological molecules. This compound has been shown to react with nucleophilic groups, such as thiols and amines, and can also undergo oxidative metabolism to form reactive intermediates.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, antitumor, and antioxidant properties. This compound has also been shown to have neuroprotective effects, by reducing oxidative stress and inflammation in the brain. However, further studies are needed to fully understand the mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,1-Dimethylethoxy)-3-methoxybenzene has several advantages for use in lab experiments. It is a stable and easily handled compound that can be readily synthesized. It is also a versatile reagent that can be used in a wide range of reactions. However, this compound has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 1-(1,1-Dimethylethoxy)-3-methoxybenzene. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound, which could lead to the discovery of new therapeutic applications. Additionally, the potential applications of this compound in material science and agrochemicals could be further explored.
Synthesemethoden
The synthesis of 1-(1,1-Dimethylethoxy)-3-methoxybenzene involves the reaction between 1,3-dimethoxybenzene and 2-methyl-2-butanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes rearrangement to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dimethylethoxy)-3-methoxybenzene has been investigated for its potential applications in various fields, including material science, pharmaceuticals, and agrochemicals. It has been used as a solvent in the synthesis of organic compounds and as a reagent in the preparation of biologically active molecules. This compound has also been studied for its potential as a herbicide, due to its ability to inhibit the growth of certain plant species.
Eigenschaften
CAS-Nummer |
15359-99-6 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-methoxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-6-9(8-10)12-4/h5-8H,1-4H3 |
InChI-Schlüssel |
IQQYODCPWIXFPZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=CC(=C1)OC |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1)OC |
Andere CAS-Nummern |
15359-99-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




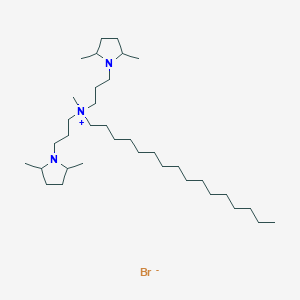
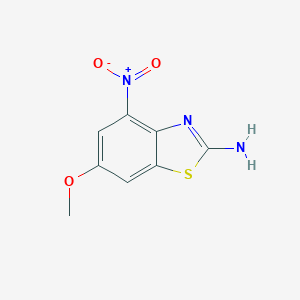
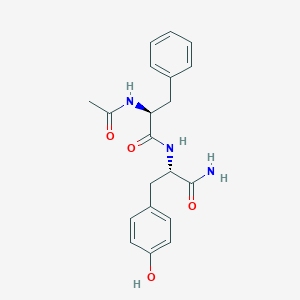

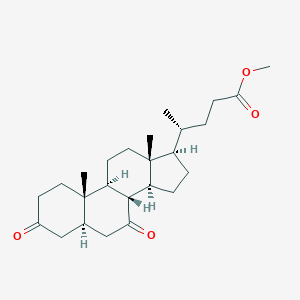
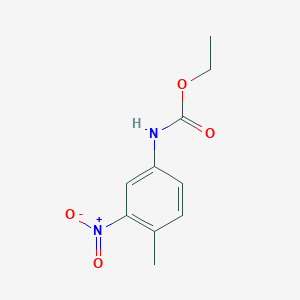
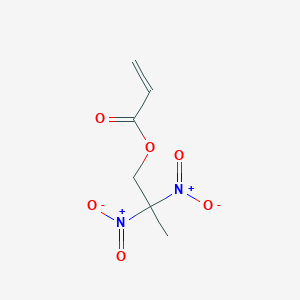


![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)

